1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Overview
Description
The compound “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is an organic compound1. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents2.Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is not readily available. However, the molecular formula of a similar compound, 2-hydroxy-2-methylpropiophenone, is C10H12O23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a general analysis of synthetic cathinones, which are structurally related to this compound, can be found in a manual by the United Nations Office on Drugs and Crime4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” are not readily available. However, a similar compound, 2’-Methylpropiophenone, has a molecular weight of 148.20200, and its density is 0.963g/cm36.Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Čižmáriková et al. (2020) explored the synthesis of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, including compounds structurally related to 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. These compounds were tested for antimicrobial activities against various human pathogens and their antioxidant activities were evaluated, demonstrating biological relevance in medical research (Čižmáriková et al., 2020).
Antimalarial Activity
- Research by Werbel et al. (1986) synthesized and studied the antimalarial activity of related compounds derived from substituted 1-phenyl-2-propanones, similar to 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. This study found a correlation between the structure of these compounds and their antimalarial potency (Werbel et al., 1986).
X-ray Structures and Computational Studies
- Nycz et al. (2011) conducted X-ray structures and computational studies on cathinones, a class of compounds including 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. This research provides insights into the molecular structure and properties, which are essential for understanding their potential applications (Nycz et al., 2011).
Structural Effects in Hydrolysis
- Kalyanam and Likhate (1987) studied the carbonyl-assisted intramolecular hydrolysis of aryl chloroalkyl ketones, closely related to 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. This research highlights the significance of structural effects in chemical reactions involving similar compounds (Kalyanam & Likhate, 1987).
Safety And Hazards
The safety and hazards of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” are not readily available. However, a similar compound, 2’-Methylpropiophenone, has a number of safety precautions associated with it, including avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray7.
Future Directions
There is no specific information available on the future directions of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents, indicating potential future directions in the field of medicinal chemistry2.
Please note that this information is based on the best available data and may not be fully comprehensive. Further research may be needed to obtain more detailed information about “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”.
properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDGCXYTPWZPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639939 | |
Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
CAS RN |
22362-65-8 | |
Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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